molecular formula C13H14N2O2 B1473255 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 1423476-98-5

1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B1473255
CAS No.: 1423476-98-5
M. Wt: 230.26 g/mol
InChI Key: VZJVDKPHYNXXNL-UHFFFAOYSA-N
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Description

1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-7-15(8-11)13(17)9-14-6-5-10-3-1-2-4-12(10)14/h1-6,11,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJVDKPHYNXXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound features an azetidine ring and an indole moiety, which are critical for its biological activity. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity

Antitumor Activity
Research has indicated that compounds with indole structures exhibit significant antitumor properties. For example, derivatives of indole have shown cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for some indole derivatives are reported to be less than those of standard drugs like doxorubicin, suggesting enhanced efficacy in certain contexts .

Mechanism of Action
The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations have revealed that such compounds interact with target proteins primarily through hydrophobic interactions, with some hydrogen bonding contributing to their stability and efficacy .

Case Studies
A notable case study involved the synthesis and testing of several indole-based compounds, including 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one. These studies demonstrated that modifications to the indole ring could significantly enhance cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups on the phenyl ring was found to increase activity .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:

Compound ModificationEffect on Activity
Hydroxyl group at position 3Increases solubility and bioavailability
Substitution at the indole nitrogenAlters binding affinity to target proteins
Presence of electron-donating groupsEnhances cytotoxicity against specific cancer cells

These insights guide future synthetic efforts aimed at optimizing the pharmacological profile of similar compounds.

Summary of Findings

The biological activity of 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is promising, particularly in the context of cancer treatment. Its mechanism involves inducing apoptosis through interactions with key proteins in cancer cells, supported by SAR studies that highlight the importance of structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Reactant of Route 2
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

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